molecular formula C12H14N2O3S2 B6460375 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol CAS No. 2548994-16-5

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No. B6460375
CAS RN: 2548994-16-5
M. Wt: 298.4 g/mol
InChI Key: VVCGWIOMMCSEQN-UHFFFAOYSA-N
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Description

The compound “1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” is a derivative of benzothiazole . Benzothiazoles are known to be biologically and chemically active, finding a large number of pharmaceutical and industrial applications . A similar compound, N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, has been studied for its potential in the therapy of Alzheimer’s disease .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . In one study, a series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .


Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” would likely include these elements, along with carbon, hydrogen, and oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving benzothiazoles can vary depending on the substituents present in the molecule. For instance, iodine has been used to promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

MSBT has been studied for its potential applications in scientific research. It has been found to be useful in the study of protein-protein interactions, as it can be used to label proteins and track their interactions in a cell. Additionally, MSBT has been used in the study of enzymes, as it can be used to inhibit the activity of certain enzymes.

Mechanism of Action

MSBT works by inhibiting the activity of certain enzymes. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring.
Biochemical and Physiological Effects
MSBT has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as being able to inhibit the activity of certain enzymes. Additionally, it has been found to have antioxidant and neuroprotective properties, as well as being able to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

MSBT has a number of advantages and limitations for lab experiments. One advantage of using MSBT is that it is easy to synthesize and is relatively inexpensive. Additionally, it has been found to be very stable, making it a good choice for experiments requiring long-term storage. On the other hand, MSBT has been found to be toxic in high concentrations and can be difficult to remove from a solution.

Future Directions

There are a number of potential future directions for MSBT research. One potential direction is the study of its potential applications in the treatment of various diseases, such as cancer and Alzheimer's. Additionally, further research could be conducted into the biochemical and physiological effects of MSBT, as well as its potential applications in drug development. Finally, further research could be conducted into the synthesis of MSBT, as well as its potential applications in the food and beverage industry.

Synthesis Methods

MSBT can be synthesized by a three-step reaction sequence. The first step involves the reaction of pyrrolidin-3-ol with 4-methanesulfonyl-1,3-benzothiazole in the presence of a base. This reaction produces the intermediate compound pyrrolidine-1-(4-methanesulfonyl-1,3-benzothiazol-2-yl) which is then reacted with diazomethane to form the desired product, MSBT.

properties

IUPAC Name

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-19(16,17)10-4-2-3-9-11(10)13-12(18-9)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCGWIOMMCSEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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